1-(3-Bromopropyl)-5-fluoro-2-iodobenzene
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Overview
Description
1-(3-Bromopropyl)-5-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-5-fluoro-2-iodobenzene typically involves the halogenation of a benzene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-5-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as potassium hydroxide in ethanol are used for dehydrohalogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while elimination reactions produce alkenes.
Scientific Research Applications
1-(3-Bromopropyl)-5-fluoro-2-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with halogenated aromatic structures.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-5-fluoro-2-iodobenzene involves its interaction with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but lacks the fluorine and iodine atoms.
1-Bromo-3-phenylpropane: Contains a phenyl group instead of a fluorine and iodine-substituted benzene ring
Uniqueness
1-(3-Bromopropyl)-5-fluoro-2-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to other halogenated compounds. This unique combination of halogens can lead to specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Biological Activity
1-(3-Bromopropyl)-5-fluoro-2-iodobenzene is an organic compound characterized by its unique molecular structure, which includes a bromopropyl group and halogen substituents (fluorine and iodine) on a benzene ring. This compound, with a molecular formula of C9H8BrF I and a molar mass of approximately 342.97 g/mol, has garnered interest in various fields due to its potential biological activities. While specific data on its biological activity is limited, compounds with similar structures often exhibit significant antimicrobial and anticancer properties.
Molecular Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C9H8BrF I
- Molecular Weight : 342.97 g/mol
Comparison with Similar Compounds
The following table highlights some similar halogenated aromatic compounds, illustrating the diversity within this category:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(3-Bromopropyl)-2-chloro-5-iodobenzene | C9H8BrClI | Contains chlorine instead of fluorine |
1-(3-Bromopropyl)-5-bromo-2-iodobenzene | C9H8Br2I | Contains two bromine substituents |
1-(3-Bromopropyl)-5-fluoro-2-chlorobenzene | C9H8BrClF | Contains both chlorine and fluorine |
These compounds demonstrate the potential for varied biological activities based on their structural modifications.
Antimicrobial Properties
Halogenated aromatic compounds are known for their antimicrobial properties , which may be attributed to their ability to disrupt cellular membranes or interfere with metabolic processes. For instance, compounds similar to this compound have been shown to exhibit significant activity against various bacterial strains, suggesting that further research could elucidate its effectiveness in this area .
Anticancer Activity
Research indicates that halogenated compounds often possess anticancer properties . For example, studies have shown that certain brominated and iodinated aromatic compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The presence of both bromine and iodine in this compound may enhance its potential as an anticancer agent.
Case Studies
- Study on Similar Compounds : A study investigating the effects of halogenated benzene derivatives on cancer cell lines found that certain substitutions led to increased cytotoxicity. For instance, the introduction of bromine was correlated with enhanced apoptosis in MCF-7 breast cancer cells . This suggests that this compound could yield similar results due to its structural characteristics.
- Antimicrobial Activity Assessment : Another relevant study assessed the antimicrobial effects of various halogenated compounds against pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with multiple halogen substituents exhibited stronger inhibitory effects . This supports the hypothesis that this compound may also possess notable antimicrobial activity.
Future Research Directions
Given the promising biological activity associated with similar halogenated compounds, further investigation into the specific effects of this compound is warranted. Potential research avenues include:
- In vitro Studies : Conducting detailed in vitro assays to evaluate cytotoxicity against various cancer cell lines.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its antimicrobial and anticancer activities.
- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in structure influence biological activity, which could lead to the development of more potent derivatives.
Properties
Molecular Formula |
C9H9BrFI |
---|---|
Molecular Weight |
342.97 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-fluoro-1-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2 |
InChI Key |
UQXVIYUOFGFZAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCBr)I |
Origin of Product |
United States |
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